molecular formula C18H20N6O3S B2934904 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1013817-66-7

3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Katalognummer: B2934904
CAS-Nummer: 1013817-66-7
Molekulargewicht: 400.46
InChI-Schlüssel: HHBJTPXIGAFQCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H20N6O3S and its molecular weight is 400.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a synthetic organic molecule characterized by its unique structural features, including a pyridazine core, a piperazine moiety, and a sulfonyl group. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular formula of the compound is C16H20N4O3SC_{16}H_{20}N_4O_3S. Its structure includes:

  • A pyridazine ring that contributes to its biological activity.
  • A piperazine ring which is often associated with various pharmacological effects.
  • A sulfonyl group that enhances solubility and biological interactions.

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds, such as the one , exhibit significant antitumor properties. Pyrazole derivatives have been shown to inhibit key oncogenic pathways, including:

  • BRAF(V600E) : A common mutation in melanoma.
  • EGFR : Associated with various cancers.
    Evidence from studies suggests that the incorporation of a pyridazine moiety can enhance the inhibitory activity against these targets .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. For instance:

  • In vitro studies showed that pyrazole derivatives could inhibit bacterial growth by disrupting cell membrane integrity .
  • The presence of the piperazine and sulfonyl groups may contribute to increased permeability and interaction with microbial targets.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing pyrazole and piperazine rings has been documented. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The sulfonyl group enhances solubility and receptor binding affinity.
  • The methoxyphenyl substituent appears to play a role in modulating lipophilicity, which is essential for cellular uptake.
    Research indicates that variations in substituents on the piperazine or pyrazole rings can lead to significant changes in potency and selectivity against various biological targets .

Case Studies

  • Antitumor Efficacy : A study demonstrated that pyrazole derivatives exhibited potent activity against BRAF(V600E) mutant melanoma cells, suggesting that modifications to the piperazine and pyridazine components could enhance efficacy .
  • Antimicrobial Testing : In a series of experiments, pyrazole derivatives were tested against several bacterial strains, showing varying degrees of inhibition. The results indicated that structural modifications could lead to improved antimicrobial properties .
  • Inflammation Models : In vivo models have shown that compounds similar to this compound significantly reduced inflammation markers in animal models, supporting their potential therapeutic use .

Eigenschaften

IUPAC Name

3-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-27-15-3-5-16(6-4-15)28(25,26)23-13-11-22(12-14-23)17-7-8-18(21-20-17)24-10-2-9-19-24/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBJTPXIGAFQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.